2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a trifluoromethyl-substituted branched alkyl group at the 2-position and a carboxylic acid moiety at the 5-position. The trifluoromethyl group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid and influencing reactivity in coupling or derivatization reactions . The branched alkyl group (1,1,1-trifluoro-2-methylpropan-2-yl) likely confers steric bulk and lipophilicity, distinguishing it from simpler analogs like 2-(trifluoromethyl)pyrimidine-5-carboxylic acid .
Properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-8(2,9(10,11)12)7-13-3-5(4-14-7)6(15)16/h3-4H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPQJNEROZQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-ethyl-4-methylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to altered biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional analogs of pyrimidine-5-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and synthetic pathways:
Key Observations :
Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and electron-withdrawing effects, as seen in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (pKa ~2.5–3.0) . Aromatic Substituents: Fluorophenyl or pyridinyl groups (e.g., in ) improve π-π interactions in receptor binding but may reduce solubility.
Synthetic Pathways :
- Ester Hydrolysis : Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids using NaOH/HCl, yielding high-purity products (80–100%) .
- Parallel Synthesis : highlights multi-step syntheses of pyrimidine carboxamides via parallel solution-phase approaches, applicable to the target compound’s derivatives.
Physicochemical Properties :
- Lipophilicity : The branched alkyl group in the target compound likely increases logP compared to phenyl or pyridinyl analogs, favoring membrane permeability .
- Acidity : The carboxylic acid moiety (pKa ~2–3) facilitates salt formation for improved bioavailability .
Analytical Data :
- LCMS and HPLC data (e.g., m/z 338 [M+H]⁺ in ) confirm molecular identity and purity.
Biological Activity
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H10F3N3O2
- Molecular Weight : 205.18 g/mol
- CAS Number : 2167355-71-5
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine ring and the introduction of the trifluoromethyl group. Recent advancements in synthetic methodologies have focused on environmentally friendly approaches, such as one-pot reactions that yield high purity and efficiency .
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For instance, derivatives of pyrimidines have been reported to inhibit various cancer cell lines effectively. Studies have shown that certain pyrimidine analogs can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1 summarizes the IC50 values for various cancer cell lines treated with pyrimidine derivatives:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine analog | MCF-7 | 5.85 |
| 4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin | A549 | 3.0 |
| Dual inhibitors (Thymidylate synthase & DHFR) | HCT116 | <10 |
The biological mechanisms through which this compound exerts its effects are believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for nucleotide synthesis in rapidly dividing cells .
- Signal Transduction Pathways : The compound may also interfere with signaling pathways involved in cell growth and survival, such as those mediated by receptor tyrosine kinases.
Antimicrobial Activity
Some studies have suggested that pyrimidine derivatives possess antimicrobial properties. They may act against various bacterial strains by disrupting cellular processes or inhibiting essential enzymes.
Case Studies
A notable case study involved the evaluation of a related pyrimidine compound in a preclinical model for breast cancer. The study demonstrated a marked reduction in tumor size following treatment with the compound over a specified duration. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
